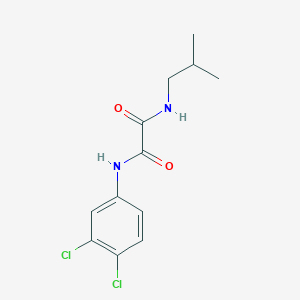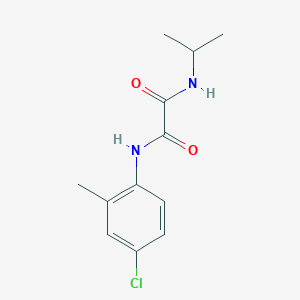![molecular formula C16H13Cl2N3O2 B3848191 2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B3848191.png)
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
説明
2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide, commonly known as CPH 82, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=). CPH 82 has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of CPH 82 involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and cancer. CPH 82 inhibits the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of these molecules. CPH 82 also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
In cancer cells, CPH 82 induces apoptosis by activating the caspase pathway. Caspases are a family of proteases that are involved in the initiation and execution of apoptosis. CPH 82 activates caspase-3 and caspase-9, which are key players in the caspase pathway.
Biochemical and Physiological Effects:
CPH 82 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPH 82 inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. CPH 82 also inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins.
In vivo studies have shown that CPH 82 exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. CPH 82 has also been found to exhibit anti-cancer properties in various animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using CPH 82 in lab experiments is its potent anti-inflammatory, analgesic, and anti-cancer properties. This makes CPH 82 a promising candidate for the development of new drugs in these fields. Another advantage of using CPH 82 is its relatively simple synthesis method, which allows for easy production of the compound.
One of the limitations of using CPH 82 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in animal models and clinical trials.
将来の方向性
There are several future directions for the research and development of CPH 82. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of CPH 82 in animal models and clinical trials.
In addition, further studies are needed to elucidate the mechanism of action of CPH 82 in inflammation, pain, and cancer. This will help to identify potential targets for drug development and improve the efficacy of CPH 82-based therapies.
Conclusion:
In conclusion, CPH 82 is a promising compound with potential therapeutic applications in the fields of inflammation, pain, and cancer. Its potent anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and clinical trials.
科学的研究の応用
CPH 82 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of CPH 82 is in the treatment of inflammation and pain. Studies have shown that CPH 82 exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory and analgesic effects, CPH 82 has also been found to exhibit anti-cancer properties. Studies have shown that CPH 82 induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This makes CPH 82 a potential candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-8-13(18)6-7-14(10)20-15(22)16(23)21-19-9-11-2-4-12(17)5-3-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCRJNXOUHOMMX-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848108.png)
![3,5-diiodo-2-methoxybenzaldehyde [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3848109.png)
![N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848110.png)
![N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848125.png)

![N'-(4-bromobenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3848136.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B3848141.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848151.png)
![2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848159.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848172.png)
![N,N-diethyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848176.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848194.png)

![N-(4-chlorobenzyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848209.png)